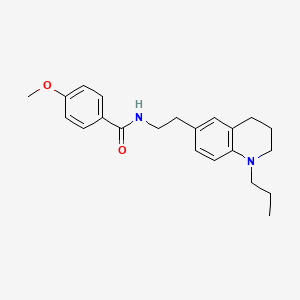

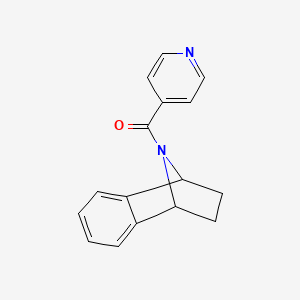

![molecular formula C17H17N5O2 B2437556 4-(3,4-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 306735-64-8](/img/structure/B2437556.png)

4-(3,4-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of [1,3,5]triazino[1,2-a]benzimidazoles . These types of compounds are known to exhibit antibacterial and dihydrofolate reductase (DHFR) inhibitory activities . They can be used in the treatment of some tumors .

Synthesis Analysis

The synthesis of similar compounds involves the cyclocondensation reaction of the corresponding 2-guanidinobenzimidazoles with various ketones . The reaction is typically carried out in the presence of a base like piperidine .

Molecular Structure Analysis

The molecular structure of similar compounds is characterized by NMR spectroscopy . For instance, in 1H NMR spectra of 4,4-diethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amines, there are two different multiplets of methylene groups at 1.71–1.85 and 2.34–2.45 ppm, respectively .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve cyclocondensation reactions . The cyclization of starting 2-guanidinobenzimidazoles bearing alkoxy substituents in the benzene ring proceeds more smoothly .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are typically characterized by techniques such as FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .

Scientific Research Applications

Synthesis and Biological Activity

Research has shown the synthesis of various 4-substituted 1,3,5-triazino[1,2-a]benzimidazol-2-amines, including compounds related to 4-(3,4-dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine. These compounds were prepared through cyclization reactions and investigated for their prototropic tautomerism. A study found that these compounds inhibited mammalian dihydrofolate reductase, with one variant showing significant activity (IC50 = 10.9 mM) (Dolzhenko & Chui, 2007).

Antiproliferative Activity

Novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, closely related to the chemical , have been synthesized and evaluated for antiproliferative activity against human cancer cell lines. A particular compound in this class demonstrated moderate antiproliferative activity with IC50 values ranging between 25-60 μM (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Synthesis Variants and Tautomerism

The synthesis of related ethyl 6-aryl-4-oxo-4,6-dihydro-pyrimido[2',1':4,5][1,3,5]triazino[1,2-a]benzimidazole-3-carboxylates has been reported. These compounds, which share a core structure with this compound, exist in dynamic equilibrium of various tautomeric forms, revealing the chemical complexity of this family of compounds (Dolzhenko, Chui, & Dolzhenko, 2006).

Antinematodal Activity

A study on 4-aryl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole-2-amines, which are structurally similar to the chemical of interest, reported their synthesis and investigation for antinematodal activity. It was found that the derivatives with a hydroxyl group substitution demonstrated significant anti-Trichinella spiralis activity, showcasing the potential of these compounds in parasitic infection treatments (Anichina, 2020).

Mechanism of Action

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

It’s worth noting that compounds with similar structures have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with various cellular targets leading to a multitude of biochemical changes.

Biochemical Pathways

Compounds with similar structures have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways . For instance, some indole derivatives have shown inhibitory activity against influenza A , indicating potential interactions with viral replication pathways.

Result of Action

Based on the biological activities of similar compounds, it can be inferred that the compound may have a range of effects at the molecular and cellular levels . For instance, some indole derivatives have shown inhibitory activity against influenza A , suggesting potential antiviral effects at the cellular level.

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that similar compounds have been found to inhibit the activity of mammalian dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, crucial for DNA synthesis and cell growth. Therefore, the interaction of 4-(3,4-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine with DHFR could potentially influence these cellular processes.

Molecular Mechanism

If it does inhibit DHFR as suggested by the properties of similar compounds , it could potentially interfere with the tetrahydrofolate synthesis pathway, thereby affecting DNA synthesis and cell growth.

Properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-23-13-8-7-10(9-14(13)24-2)15-20-16(18)21-17-19-11-5-3-4-6-12(11)22(15)17/h3-9,15H,1-2H3,(H3,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYBPRVKTGYSGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

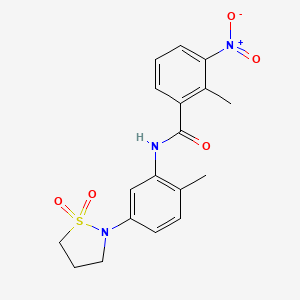

![N-{1-({[2-(dimethylamino)ethyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B2437475.png)

![{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 2,5-DIMETHYLBENZOATE](/img/structure/B2437478.png)

![(2E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2437483.png)

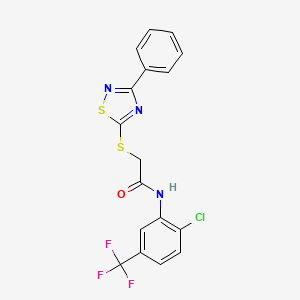

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2437488.png)

![N-[(3-Methoxy-1-methylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2437491.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2437494.png)

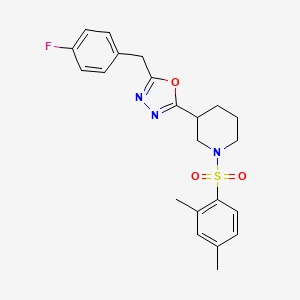

![N1-(2H-1,3-benzodioxol-5-yl)-N4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1,4-dicarboxamide](/img/structure/B2437496.png)